molecular formula C6H15N5 B1668040 Buformin CAS No. 692-13-7

Buformin

Cat. No. B1668040
CAS RN: 692-13-7
M. Wt: 157.22 g/mol
InChI Key: XSEUMFJMFFMCIU-UHFFFAOYSA-N
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Description

Buformin is an anti-diabetic drug of the biguanide class, chemically related to metformin and phenformin . It was withdrawn from the market in most countries due to a high risk of causing lactic acidosis .


Synthesis Analysis

The synthesis of Buformin involves the interaction of butylamine hydrochloride and dicyandiamide . The ligand butyl biguanide, commonly known as Buformin, and its complexes with Fe(III) and Co(III) have been prepared and characterized .


Molecular Structure Analysis

Buformin has a molecular formula of C6H15N5 . Its average mass is 157.217 Da and its monoisotopic mass is 157.132751 Da .


Chemical Reactions Analysis

Complexes of Fe(III) and Co(III) with butyl biguanide (Buformin) have been prepared and characterized using elemental analysis, magnetic moment measurements, molar conductance measurements, and infrared and electronic spectroscopic techniques .


Physical And Chemical Properties Analysis

Buformin hydrochloride is a fine, white to slightly yellow, crystalline, odorless powder, with a weakly acidic bitter taste . Its melting point is 174 to 177 °C, it is a strong base, and is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether .

Scientific Research Applications

Radiosensitivity in Cervical Cancer

Buformin has been shown to increase radiosensitivity in cervical cancer cells. This effect is achieved through cell-cycle arrest and delayed DNA-damage repair. When combined with ionizing radiation (IR), buformin leads to a stronger antiproliferative effect and increased apoptosis in cervical cancer cells. It also activates AMPK and suppresses S6, contributing to the radiosensitivity of these cells (Chen et al., 2018).

Antiproliferative and Anti-invasive Effects

Buformin demonstrates significant antiproliferative and anti-invasive effects in cervical cancer by suppressing cell cycle progression and cellular invasion. It activates the AMPK/S6 signaling pathway, inhibits key proteins involved in cell cycle and invasion, and synergizes with common chemotherapeutic drugs, enhancing their antitumor effects. These findings suggest buformin as a potential treatment option for cervical cancer, especially in combination with chemotherapy (Li et al., 2018).

Osteosarcoma Treatment

In osteosarcoma, buformin suppresses tumor growth and invasion through the AMPK signaling pathway. It induces cell cycle arrest, reduces cellular invasion, and enhances the cytotoxicity of cisplatin, a common chemotherapy drug. These findings indicate buformin's potential as a new treatment option for osteosarcoma (Ding et al., 2020).

Targeting Breast Cancer Stem Cells

Buformin inhibits the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses cell growth, reduces stem cell populations, and inhibits key signaling pathways involved in cancer progression. This suggests its effectiveness as an anti-cancer drug targeting tumor-initiating cells, particularly in erbB-2-overexpressing breast cancer (Parris et al., 2017).

Antitumor Effects in Endometrial Cancer

In endometrial cancer, buformin exhibits anti-proliferative and anti-metastatic effects. It modulates the AMPK/mTOR pathway, inducing cell cycle arrest, apoptosis, and reduction in adhesion and invasion. Its potentiationof the anti-proliferative effects of paclitaxel in endometrial cancer cell lines further supports its potential as a treatment option for this type of cancer (Kilgore et al., 2016).

Glycation End Products Inhibition

Buformin has been found to inhibit the formation of advanced glycation end products (AGEs) more effectively than metformin. This suggests a potential clinical utility in preventing diabetic complications, as AGEs are involved in the aging process and long-term diabetes complications (Kiho et al., 2005).

Lung Cancer Treatment

In lung cancer, buformin, in combination with other drugs like 2-deoxy-glucose (2-DG) or WZB-117, shows broad-spectrum anticancer activities. It targets cells under various culture conditions with different degrees of stemness, which may be useful in overcoming chemoresistance due to intratumoral heterogeneity found in lung cancer (Yakisich et al., 2019).

DNA Damage Enhancement

Buformin enhances oxidative DNA damage under oxidative conditions by forming nitrogen-centered radicals. This action may contribute to its anticancer activity by enhancing DNA damage in the presence of oxidative stressors like hydrogen peroxide and Cu(II) (Ohnishi et al., 2016).

Geroprotective Effects

Buformin shows geroprotective effects by increasing lifespan, reducing spontaneous tumor incidence, and decreasing body weight in animal models. This highlights its potential as a geroprotector and a drug for cancer prevention (Anisimov et al., 2004).

Effects on Oxidative Phosphorylation

Buformin, among other biguanides, affects oxidative phosphorylation in mitochondria. It inhibits complex I by inhibiting ubiquinone reduction and stimulates reactive oxygen species production, providing insights into its mechanisms of action and therapeutic effects in diseases like diabetes, cancer, and malaria (Bridges et al., 2014).

Safety And Hazards

Buformin can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Buformin has been reported to be a powerful anticancer drug by activating the AMPK signal . It has been found to suppress tumor growth and invasion of osteosarcoma through directly targeting the AMPK signaling pathway . Moreover, Buformin inhibited the abnormal metabolism and notably increased the cytotoxicity of cisplatin, and therefore represents a new potential treatment option for osteosarcoma .

properties

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046420
Record name Buformin
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Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buformin

CAS RN

692-13-7
Record name Buformin
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Record name Buformin [USAN:INN]
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Record name Buformin
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Record name 1-butylbiguanide
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Record name BUFORMIN
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